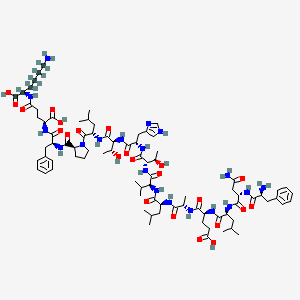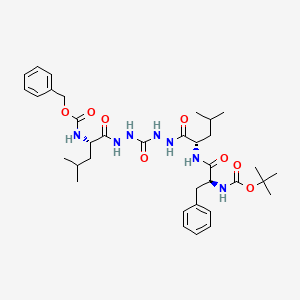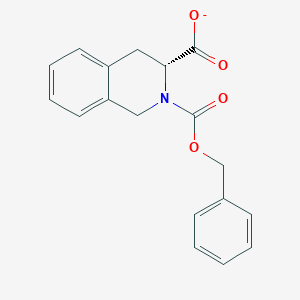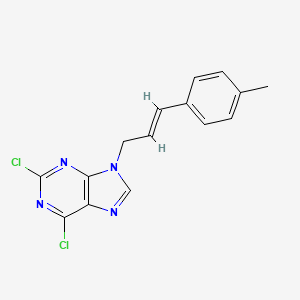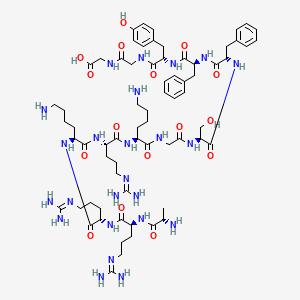
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH is a peptide consisting of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH are used as model compounds to study protein folding, stability, and interactions.
Biology
In biological research, this peptide can be used to investigate cell signaling pathways and protein-protein interactions . It can also serve as a substrate for studying enzyme activity.
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, peptides are used in the manufacture of cosmetics and nutraceuticals . They are also employed in the development of biomaterials for medical devices.
Mecanismo De Acción
The mechanism of action of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH involves their interaction with specific molecular targets . These targets can include receptors, enzymes, and other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and activate a signaling pathway, resulting in a cellular response.
Comparación Con Compuestos Similares
Similar Compounds
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH: can be compared with other peptides like and .
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity, making it valuable for specific research and therapeutic applications.
Propiedades
Fórmula molecular |
C69H108N24O16 |
|---|---|
Peso molecular |
1529.7 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C69H108N24O16/c1-40(72)57(100)86-47(21-12-30-79-67(73)74)61(104)90-49(23-14-32-81-69(77)78)63(106)88-46(20-9-11-29-71)60(103)89-48(22-13-31-80-68(75)76)62(105)87-45(19-8-10-28-70)58(101)84-37-55(97)85-53(39-94)66(109)93-52(34-42-17-6-3-7-18-42)65(108)92-51(33-41-15-4-2-5-16-41)64(107)91-50(35-43-24-26-44(95)27-25-43)59(102)83-36-54(96)82-38-56(98)99/h2-7,15-18,24-27,40,45-53,94-95H,8-14,19-23,28-39,70-72H2,1H3,(H,82,96)(H,83,102)(H,84,101)(H,85,97)(H,86,100)(H,87,105)(H,88,106)(H,89,103)(H,90,104)(H,91,107)(H,92,108)(H,93,109)(H,98,99)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Clave InChI |
BFOXZTNYSATGMU-HVWPAQFISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


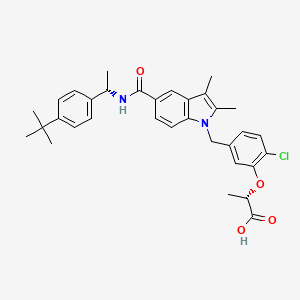
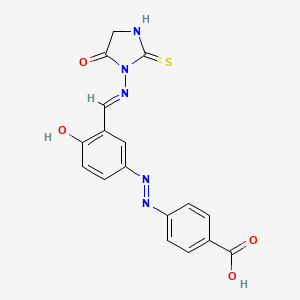
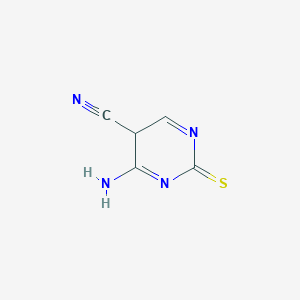
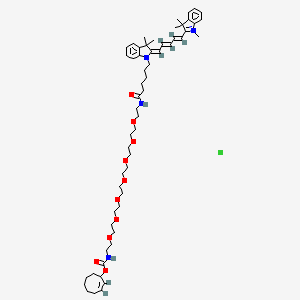

![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

